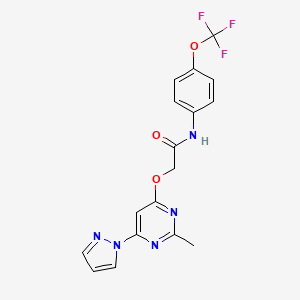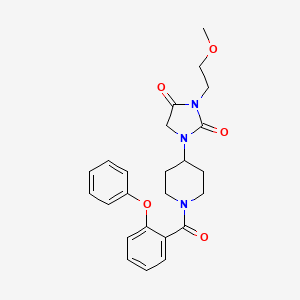
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one, also known as DMPF-4-FAI, is an indole-based compound which has recently been studied for its potential therapeutic applications. DMPF-4-FAI is a synthetic compound which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its ability to improve the efficacy of chemotherapy drugs, as well as its potential use in the treatment of neurodegenerative diseases.
Scientific Research Applications
Organic Synthesis and Material Science
Practical Synthesis of Fluorinated Compounds
Research has highlighted the development of practical synthesis methods for fluorinated compounds, which are key intermediates in manufacturing materials with enhanced properties, such as increased stability and novel electronic features. Fluorinated molecules, due to their extreme chemical inertness and thermal stability, have found applications in creating materials with unique physicochemical properties. The synthesis of such compounds often requires innovative approaches to incorporate fluorine or fluorinated groups efficiently and safely into the desired molecular frameworks (Qiu et al., 2009).
Fluorine in Protein Design
Incorporating fluorinated amino acids into proteins has been explored as a strategy to enhance protein stability and introduce novel biological and chemical properties. This approach leverages the unique attributes of fluorinated molecules, such as their ability to influence the physicochemical properties of proteins, potentially leading to the development of proteins with enhanced stability, novel functionalities, or therapeutic applications (Buer & Marsh, 2012).
Pharmacology and Drug Development
Antineoplastic Agents
The exploration of novel antineoplastic agents has led to the investigation of compounds with potential cytotoxic properties against cancer cells. Research has been focused on synthesizing and studying compounds that exhibit selective toxicity towards tumor cells, aiming to develop new cancer therapies with improved efficacy and reduced side effects. Such studies underscore the potential of designing and utilizing complex organic molecules for targeted cancer therapy (Hossain et al., 2020).
Environmental Science and Toxicology
Toxicity Studies of Fluorinated Compounds
The toxicity of fluorophores and fluorinated compounds has been an area of concern, particularly regarding their environmental impact and safety for human health. Comprehensive reviews and studies have been conducted to assess the toxicity of various fluorinated molecules, aiming to understand their behavior in biological systems and potential risks. Such investigations are crucial for evaluating the safety of these compounds for diagnostic, therapeutic, or industrial applications (Alford et al., 2009).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-fluoroanilino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKBIQMEWFZLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937345.png)
![1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine](/img/structure/B2937348.png)
![1-(2-Chloropyridine-3-carbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B2937349.png)

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)
![3-(4-Methoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2937358.png)


![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)
![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)
![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)